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Compound of Interest

Compound Name: Galidesivir hydrochloride

Cat. No.: B560183 Get Quote

An in-depth exploration of the adenosine analog inhibitor, its mechanism of action, antiviral

spectrum, and clinical development.

Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst

Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases

(NIAID). As an adenosine nucleoside analog, Galidesivir has demonstrated potent activity

against a wide range of RNA viruses. This technical guide provides a comprehensive overview

of Galidesivir hydrochloride, including its mechanism of action, in vitro and in vivo antiviral

activity, pharmacokinetic profile, and detailed experimental protocols to support ongoing

research and development efforts.

Chemical Structure and Properties
Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base

linked to a pyrrolidine ring (1-aza-ribose). This structural modification, where the glycosidic

bond is a C-C bond instead of a C-N bond, contributes to its stability and biological activity. The

hydrochloride salt form enhances its solubility and suitability for parenteral administration.
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Property Value

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-

d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-

3,4-diol hydrochloride

Molecular Formula C₁₁H₁₆ClN₅O₃

Molecular Weight 301.73 g/mol

CAS Number 222631-44-9

Synonyms BCX4430, Immucillin-A

Mechanism of Action: Adenosine Analog Inhibition
Galidesivir's antiviral activity stems from its function as an adenosine analog that inhibits viral

RNA-dependent RNA polymerase (RdRp). The mechanism involves a multi-step intracellular

process:

Cellular Uptake: Galidesivir enters the host cell.

Phosphorylation: Host cellular kinases sequentially phosphorylate Galidesivir to its active

triphosphate form, Galidesivir triphosphate (Gal-TP).

RdRp Inhibition: Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP), a

natural substrate for the viral RdRp.

Chain Termination: Upon incorporation into the nascent viral RNA strand, Gal-TP causes

premature chain termination, thereby halting viral replication.

This mechanism of action is common to many nucleoside analog antiviral drugs and provides a

broad-spectrum activity against viruses that rely on an RdRp for replication.
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Figure 1: Intracellular activation and mechanism of action of Galidesivir.

In Vitro Antiviral Activity
Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from

different families. The half-maximal effective concentration (EC50) values vary depending on

the virus, cell line, and assay used. It is important to note that some cell lines, such as Vero

cells, may not efficiently phosphorylate Galidesivir to its active triphosphate form, potentially

leading to higher EC50 values in vitro than what might be observed in vivo.
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Virus
Family

Virus Strain
Cell
Line

EC50
(µM)

CC50
(µM)

Selecti
vity
Index
(SI)

Assay
Type

Refere
nce

Arenavi

ridae

Lassa

Virus
Vero 43 >100 >2.3 CPE

Junin

Virus
Vero 42.2 >100 >2.4 CPE

Bunyavi

ridae

Rift

Valley

Fever

Virus

Vero
20.4 -

41.6
>100

>2.4 -

>4.9

CPE/V

YR

Corona

viridae

SARS-

CoV
Vero-76 57.7 >320 >5.5 VYR

MERS-

CoV
Vero 68.4 >100 >1.5 CPE

SARS-

CoV-2

USA-

WA1/20

20

Caco-2 1.8 >100 >55.6 VYR

SARS-

CoV-2

USA-

WA1/20

20

Vero-76 3.5 >100 >28.6 VYR

Filovirid

ae

Marbur

g Virus
Musoke Vero 6.7 >200 >29.9 VYR

Ebola

Virus
Zaire Vero 11.8 >100 >8.5 VYR

Flaviviri

dae

Yellow

Fever

Virus

17D Vero 8.3 >200 >24.1 CPE

Zika

Virus
Vero 12.3 >100 >8.1 CPE
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Dengue

Virus
Vero 32.8 >295 >9.0 VYR

West

Nile

Virus

Vero 43.6 >100 >2.3 VYR

Orthom

yxovirid

ae

Influenz

a A

Virus

MDCK 1-5 >100
>20-

100
CPE

Influenz

a B

Virus

MDCK 1-5 >100
>20-

100
CPE

Paramy

xovirida

e

Measle

s Virus
Vero-76 1.8 >300 >167 CPE

CPE: Cytopathic Effect Assay; VYR: Virus Yield Reduction Assay; CC50: 50% Cytotoxic

Concentration; SI: Selectivity Index (CC50/EC50)

In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the in vivo efficacy of

Galidesivir against several pathogenic RNA viruses.

Hamster Model of SARS-CoV-2 Infection
A study in Syrian golden hamsters evaluated the efficacy of Galidesivir against SARS-CoV-2.

Model: Syrian golden hamsters infected with SARS-CoV-2.

Treatment: Galidesivir administered intraperitoneally (IP) at 100 mg/kg twice daily.

Regimens: Treatment was initiated at 24 hours pre-infection, 1.5 hours post-infection, or 24

hours post-infection.

Endpoints: Body weight change, lung viral load, and lung pathology.
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Results: Animals treated with Galidesivir 24 hours prior to infection showed significantly less

weight loss and reduced lung pathology compared to the control group.
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Figure 2: Experimental workflow for the hamster model of SARS-CoV-2 infection.

Rhesus Macaque Model of Zika Virus Infection
The efficacy of Galidesivir against Zika virus was evaluated in rhesus macaques.

Model: Rhesus macaques infected with Zika virus.
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Treatment: Galidesivir administered intramuscularly (IM).

Regimens: Various dosing regimens were tested, with treatment initiated at different time

points post-infection (e.g., 1.5 hours, 24 hours, 48 hours, and 72 hours).

Endpoints: Plasma viral load, viral RNA in other body fluids (urine, saliva, cerebrospinal

fluid).

Results: Galidesivir treatment initiated up to 72 hours post-infection significantly reduced or

abrogated viremia.

Pharmacokinetics in Healthy Volunteers
Phase 1 clinical trials have been conducted in healthy adult volunteers to assess the safety,

tolerability, and pharmacokinetics of Galidesivir administered via intramuscular (IM) and

intravenous (IV) routes.

Single Ascending Dose (SAD) Studies

Route
Dose Range
(mg/kg)

Cmax (ng/mL)
at highest
dose

AUC₀₋inf
(ng·h/mL) at
highest dose

T½ (hours)

IM 0.3 - 10
9,840 (at 10

mg/kg)

51,700 (at 10

mg/kg)
~87-116

IV 5 - 20
20,500 (at 20

mg/kg)

44,600 (at 20

mg/kg)
~104-175

Data are presented as mean values. T½ for IM administration was not accurately determined in

the single-dose study due to insufficient sampling duration.

Multiple Ascending Dose (MAD) Study (IM
Administration)
A 7-day multiple-dose study was conducted with IM administration.
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Dose (mg/kg/day)
Day 7 Cmax
(ng/mL)

Day 7 AUC₀₋₂₄
(ng·h/mL)

Day 7 T½ (hours)

2.5 3,110 22,100 87.4

5 5,910 45,600 116

7.5 8,240 65,500 105

Data are presented as mean values.

Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE)
Inhibition Assay
This protocol provides a general framework for assessing the ability of Galidesivir to inhibit

virus-induced CPE.

Materials:

Susceptible host cell line (e.g., Vero, A549, MDCK)

Complete cell culture medium

Virus stock of known titer

Galidesivir hydrochloride

96-well cell culture plates

Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent

monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
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Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium.

Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the

diluted Galidesivir to the appropriate wells. Include wells for virus control (no compound) and

cell control (no virus, no compound). c. Add the virus suspension at a pre-determined

multiplicity of infection (MOI) to all wells except the cell control wells.

Incubation: Incubate the plates at the optimal temperature for the specific virus until CPE is

evident in approximately 90% of the virus control wells (typically 3-7 days).

Quantification of CPE: a. Visually inspect the plates under a microscope to assess CPE. b.

Quantify cell viability using a chosen method:

Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye.
Read the absorbance at ~570 nm.
Neutral Red Uptake: Incubate cells with Neutral Red, then extract the dye from viable cells
and read the absorbance at ~540 nm.
ATP-based Assay: Lyse the cells and measure the ATP content using a luciferase-based
reagent.

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic

concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated

as CC50/EC50.

In Vitro Antiviral Assay: Virus Yield Reduction (VYR)
Assay
This assay quantifies the reduction in the production of infectious virus particles.

Procedure:

Follow steps 1-4 of the CPE inhibition assay.

Harvesting Virus: At the end of the incubation period (e.g., 24, 48, or 72 hours), collect the

supernatant from each well.
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Virus Titration: Determine the viral titer in the harvested supernatants using a standard

titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose)

assay on fresh cell monolayers.

Data Analysis: Calculate the viral titer for each compound concentration. The EC50 is the

concentration of Galidesivir that reduces the virus yield by 50% compared to the virus

control.

Bioanalytical Method: HPLC-MS/MS for Galidesivir
Quantification in Plasma
This protocol outlines a general method for the quantification of Galidesivir in plasma samples.

Materials:

Human plasma samples

Galidesivir analytical standard

Internal standard (IS) (e.g., a stable isotope-labeled Galidesivir)

Acetonitrile

Formic acid

HPLC system coupled with a tandem mass spectrometer (MS/MS)

C18 reversed-phase HPLC column

Procedure:

Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add the internal

standard. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex and

centrifuge the samples. d. Transfer the supernatant to a new plate or vial and evaporate to

dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC-MS/MS system. b.

Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water
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with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Mass Spectrometric

Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode

with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion

transitions for Galidesivir and the internal standard.

Data Analysis: Construct a calibration curve using standards of known concentrations.

Quantify Galidesivir in the unknown samples by comparing the peak area ratio of the analyte

to the internal standard against the calibration curve.

Synthesis of Galidesivir
A reported synthesis of Galidesivir starts from the commercially available compound BCX1777.

The synthesis involves a seven-step process. A detailed, step-by-step protocol is beyond the

scope of this guide, but a general schematic of a potential synthetic route is presented below.

Starting Material
(e.g., Protected Ribose Derivative)

Intermediate 1
(Introduction of Azide)

Step 1 Intermediate 2
(Formation of Pyrrolidine Ring)

Step 2 Intermediate 3
(Coupling with Pyrimidine Moiety)

Step 3 Intermediate 4
(Cyclization to form Pyrrolo[3,2-d]pyrimidine)

Step 4 Intermediate 5
(Introduction of Amino Group)

Step 5 Galidesivir
(Final Deprotection)

Step 6 & 7
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Figure 3: Generalized synthetic scheme for Galidesivir.

Conclusion
Galidesivir hydrochloride is a promising broad-spectrum antiviral agent with a well-defined

mechanism of action as an adenosine analog inhibitor of viral RdRp. Its in vitro and in vivo

efficacy against a wide range of RNA viruses, coupled with a favorable pharmacokinetic profile

in early clinical trials, supports its continued development as a potential therapeutic for

emerging viral diseases. This technical guide provides a comprehensive resource for

researchers and drug development professionals working with Galidesivir, offering key data

and detailed methodologies to facilitate further investigation and development.

Disclaimer: This document is intended for informational purposes for a research audience and

does not constitute medical advice. The synthesis and use of Galidesivir should only be

conducted by qualified professionals in appropriate laboratory settings.
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To cite this document: BenchChem. [Galidesivir Hydrochloride: A Technical Guide for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b560183#galidesivir-hydrochloride-
adenosine-analog-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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